molecular formula C10H13NS B1379258 2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine CAS No. 1461726-90-8

2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine

Cat. No.: B1379258
CAS No.: 1461726-90-8
M. Wt: 179.28 g/mol
InChI Key: ANGSYDVPBRYIMH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine” consists of a pyrrolidine ring attached to a thiophene ring via an ethenyl bridge. The InChI code for this compound is 1S/C10H13NS/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h2,4-6,8-9,11H,1,3,7H2/b6-5+ .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, plays a crucial role in medicinal chemistry, particularly in drug discovery. Its saturated scaffold allows for efficient exploration of the pharmacophore space, contributes to the molecule's stereochemistry, and enhances three-dimensional coverage, a phenomenon known as "pseudorotation". The review by Li Petri et al. (2021) highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. These compounds show promise across various therapeutic areas due to their unique structural features and biological profiles, influenced by stereoisomerism and substituent orientation (Li Petri et al., 2021).

Thiophene Analogues and Carcinogenicity

The study by Ashby et al. (1978) explores thiophene analogues of known carcinogens, evaluating their potential carcinogenicity. This research indicates that the biological activity of aromatic compounds can be retained or altered by replacing aromatic rings with isosteric thiophene rings. While these thiophene derivatives exhibit certain in vitro activity profiles consistent with carcinogenicity, the in vivo implications remain uncertain. This work underscores the importance of understanding the structure-activity relationships (SAR) in the design of safer chemical entities (Ashby et al., 1978).

Heterocycle-Based Electric Conductors

Pagani's review discusses the development of pyrrole- and thiophene-based electric conductors. The spacer strategy and end-methyl-capped thiophene oligomers have been explored to control redox potentials and model polythiophene conductors, respectively. These findings contribute to designing tailored heterocyclic structures for specific operational requirements, highlighting the versatile applications of thiophene derivatives in material science (Pagani, 1994).

Optoelectronic Applications of Pyrimidine and Quinazoline Derivatives

Lipunova et al. (2018) review the synthesis and application of quinazoline and pyrimidine derivatives for optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show significant potential for creating novel optoelectronic materials. Their electroluminescent properties make them suitable for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors. This underscores the potential of 2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine derivatives in the development of advanced optoelectronic devices (Lipunova et al., 2018).

Properties

IUPAC Name

2-[(E)-2-thiophen-2-ylethenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h2,4-6,8-9,11H,1,3,7H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGSYDVPBRYIMH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(NC1)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine
Reactant of Route 2
2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine
Reactant of Route 3
2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine
Reactant of Route 4
2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine
Reactant of Route 5
2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine
Reactant of Route 6
2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.